(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Overview
Description
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral organic compound characterized by its dioxane ring structure with a dimethyl substitution and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with formaldehyde and an amine in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products Formed
Scientific Research Applications
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing biochemical pathways. The dioxane ring structure provides stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-4-aminomethyl-1,3-dioxane: The enantiomer of the compound, with similar chemical properties but different biological activities.
2,2-Dimethyl-4-hydroxymethyl-1,3-dioxane: A related compound with a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
2,2-Dimethyl-4-methyl-1,3-dioxane: A simpler analog with a methyl group, used in different industrial applications.
Uniqueness
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is unique due to its chiral nature and the presence of both the dioxane ring and aminomethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACWTVDJZDLLF-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262312 | |
Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191354-52-6 | |
Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191354-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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